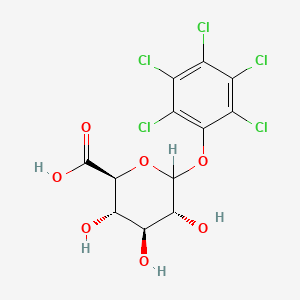
Pentachlorophenol glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentachlorophenol glucuronide, also known as this compound, is a useful research compound. Its molecular formula is C12H9Cl5O7 and its molecular weight is 442.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Toxicological Studies
Pentachlorophenol glucuronide is primarily studied for its role in the metabolism and detoxification of pentachlorophenol. The compound undergoes extensive metabolism in the liver, where it is conjugated with glucuronic acid, facilitating its excretion through urine. Studies indicate that a substantial percentage of pentachlorophenol is excreted as glucuronide conjugates in various animal models, including rats and mice .
Key Findings:
- In rats, approximately 50% of the administered pentachlorophenol dose is excreted as glucuronide and sulfate conjugates .
- The presence of this compound in urine serves as a biomarker for exposure to pentachlorophenol, aiding in epidemiological studies related to occupational exposure and environmental contamination .
Environmental Monitoring
This compound has applications in environmental science, particularly in monitoring pollution levels. Its detection in aquatic organisms, such as goldfish, indicates the bioaccumulation of pentachlorophenol and its metabolites in ecosystems . This information is vital for assessing the ecological impact of pentachlorophenol usage and for regulatory purposes.
Detection Methods:
- Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to quantify this compound levels in biological samples and environmental matrices .
Pharmacokinetics and Safety Assessment
Understanding the pharmacokinetics of this compound contributes to safety assessments regarding human exposure. Research indicates that the rate of conjugation to glucuronides varies between species, which has implications for risk assessment in humans compared to animal models .
Comparative Pharmacokinetics:
| Species | Percentage Excreted as Glucuronide |
|---|---|
| Rats | 50% |
| Mice | 50% |
| Humans | Lower conjugation rate compared to rats |
Potential Therapeutic Implications
While primarily studied for its toxicological implications, there is emerging interest in the potential therapeutic applications of compounds related to this compound. The understanding of its metabolic pathways may inform drug development strategies targeting similar pathways in human metabolism.
Research Directions:
- Investigating how modulation of glucuronidation affects the pharmacodynamics and toxicity profiles of chlorinated compounds.
- Exploring potential protective mechanisms against toxic effects through enhanced glucuronidation processes.
Case Studies
Case Study 1: Occupational Exposure Assessment
A study involving workers exposed to pentachlorophenol revealed elevated levels of this compound in urine, correlating with occupational exposure levels. This finding supports the use of urinary metabolites as biomarkers for assessing exposure risks in industrial settings .
Case Study 2: Environmental Impact Analysis
In an ecological study, the presence of this compound was monitored in aquatic environments affected by agricultural runoff. This study highlighted the importance of tracking metabolites to understand the long-term impacts of pesticide use on aquatic life .
特性
CAS番号 |
25631-33-8 |
|---|---|
分子式 |
C12H9Cl5O7 |
分子量 |
442.5 g/mol |
IUPAC名 |
(2S,3S,4S,5R)-3,4,5-trihydroxy-6-(2,3,4,5,6-pentachlorophenoxy)oxane-2-carboxylic acid |
InChI |
InChI=1S/C12H9Cl5O7/c13-1-2(14)4(16)9(5(17)3(1)15)23-12-8(20)6(18)7(19)10(24-12)11(21)22/h6-8,10,12,18-20H,(H,21,22)/t6-,7-,8+,10-,12?/m0/s1 |
InChIキー |
KYVJLPHWVYWVPT-YEVASNGESA-N |
SMILES |
C1(C(C(OC(C1O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)C(=O)O)O)O |
異性体SMILES |
[C@@H]1([C@@H]([C@H](OC([C@@H]1O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)C(=O)O)O)O |
正規SMILES |
C1(C(C(OC(C1O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)C(=O)O)O)O |
同義語 |
pentachlorophenol glucuronide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















